7-tert-Butyl-1-oxaspiro[3.5]nonane 7-tert-Butyl-1-oxaspiro[3.5]nonane
Brand Name: Vulcanchem
CAS No.: 87597-09-9
VCID: VC15987354
InChI: InChI=1S/C12H22O/c1-11(2,3)10-4-6-12(7-5-10)8-9-13-12/h10H,4-9H2,1-3H3
SMILES:
Molecular Formula: C12H22O
Molecular Weight: 182.30 g/mol

7-tert-Butyl-1-oxaspiro[3.5]nonane

CAS No.: 87597-09-9

Cat. No.: VC15987354

Molecular Formula: C12H22O

Molecular Weight: 182.30 g/mol

* For research use only. Not for human or veterinary use.

7-tert-Butyl-1-oxaspiro[3.5]nonane - 87597-09-9

Specification

CAS No. 87597-09-9
Molecular Formula C12H22O
Molecular Weight 182.30 g/mol
IUPAC Name 7-tert-butyl-1-oxaspiro[3.5]nonane
Standard InChI InChI=1S/C12H22O/c1-11(2,3)10-4-6-12(7-5-10)8-9-13-12/h10H,4-9H2,1-3H3
Standard InChI Key HUJTVNHEDODGKO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1CCC2(CC1)CCO2

Introduction

7-tert-Butyl-1-oxaspiro[3.5]nonane is a unique organic compound characterized by its spirocyclic structure, which includes a tert-butyl group and an oxaspiro moiety. This compound belongs to a broader class of spiro compounds known for their distinctive molecular architecture, which can impart unique physical and chemical properties. The presence of the oxaspiro unit contributes to the compound's potential reactivity and biological activity, making it an interesting subject of study in organic chemistry and medicinal chemistry.

Biological Activity and Applications

Research indicates that 7-tert-Butyl-1-oxaspiro[3.5]nonane exhibits significant biological activity due to its structural features. It has been studied for its interaction with sigma receptors, which play roles in neuroprotection and neuroinflammation. The compound's binding to these receptors influences their activity and downstream signaling pathways, suggesting potential applications in treating neurological disorders.

Comparison with Similar Compounds

Several compounds share structural similarities with 7-tert-Butyl-1-oxaspiro[3.5]nonane, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylateC16H19NO3Lacks benzyloxycarbonyl group; simpler structure
Tert-butyl 2-(((Benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonaneC21H30N2O4Contains tert-butyl instead of hydrogen; larger size
2-(2,2,2-Trifluoroacetamido)-7-oxaspiro[3.5]nonaneC14H23NO5Features trifluoroacetamido group; different reactivity profile
7-Cbz-7-azaspiro[3.5]nonaneC16H20N2O2Contains a carbobenzyloxy group; distinct reactivity

Research Findings

  • Sigma Receptor Interaction: Studies have shown that 7-tert-Butyl-1-oxaspiro[3.5]nonane interacts with sigma receptors, which are involved in neuroprotection and neuroinflammation. This interaction suggests potential therapeutic applications in neurological disorders.

  • Mechanism of Action: The compound's spirocyclic structure allows it to bind to specific receptors, influencing their activity and downstream signaling pathways.

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